1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is a complex organic compound notable for its unique structural features, including a central ethanol moiety flanked by two oxazoline-substituted phenyl groups. The molecular formula is , and it has a molecular weight of approximately 371.49 g/mol. The presence of the oxazoline rings contributes to its potential reactivity and biological activity, making it an interesting subject of study in organic chemistry and medicinal applications.
These reactions underline the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules .
The synthesis of 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol typically involves several key steps:
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol has potential applications in:
Its unique structure may also allow it to serve as a ligand in coordination chemistry or catalysis .
Several compounds share structural similarities with 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | 57598-33-1 | 0.95 | Contains a methoxy group enhancing solubility |
| 2-(4-(Hydroxymethyl)-4-methyl-4,5-dihydrooxazol-2-yl)phenol | 1366386-61-9 | 0.95 | Hydroxymethyl group may influence biological activity |
| 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | 57598-32-0 | 0.94 | Two methoxy groups provide distinct electronic properties |
| (2-(3,4-Dimethoxyphenyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol | 91642-17-0 | 0.92 | Dimethanol moiety may alter solubility and reactivity |
These compounds highlight the diversity within the class of oxazoline derivatives and underscore the unique attributes that differentiate 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol from its analogs .